![molecular formula C14H14N2O4S B5738100 N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5738100.png)
N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant role in medicinal chemistry and have various pharmacological activities. Although specific information on this compound is scarce, sulfonamides, in general, are crucial in the development of novel therapeutics due to their structural diversity and functional versatility.
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves the reaction of suitable anilines with sulfonyl chlorides under specific conditions. For instance, a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized from 4-chloroaniline under solvent-free conditions, highlighting the chemoselective N-acylation reagents used in such synthesis processes (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is typically characterized using X-ray crystallography, which provides detailed insights into the atomic arrangement and bonding patterns. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined, offering insights into the spatial arrangement and molecular interactions within the crystal (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including acylation, alkylation, and reduction processes. The functional groups present in these compounds, such as the nitro and sulfonyl groups, significantly influence their reactivity and the type of reactions they can participate in. For example, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide has been reported, demonstrating the electrochemical behavior of such compounds (Zanoni & Stradiotto, 1991).
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-4-3-5-14(11(10)2)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPZMASSVRTSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.